BenchChemオンラインストアへようこそ!

Ro 31-8220 mesylate

Kinase Selectivity Chemical Probe Optimization Cell Signaling

Ro 31-8220 mesylate is the non-substitutable bisindolylmaleimide probe for PKC pathway dissection. Unlike Bis-I or GF109203X, it uniquely inhibits MSK1, S6K1, induces PKC-independent apoptosis via mitochondrial cytochrome c efflux and caspase-3 activation, and is a potent OCT1 inhibitor (IC50=0.18 µM). Mandatory for p53-mutant glioblastoma research via CDC2 kinase inhibition (IC50=100 nM) and T cell activation assays (IL-2 IC50=80 nM). Verify mesylate salt form (CAS 138489-18-6); the free base (CAS 125314-64-9) is not functionally equivalent.

Molecular Formula C26H27N5O5S2
Molecular Weight 553.7 g/mol
CAS No. 138489-18-6
Cat. No. B1683856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-8220 mesylate
CAS138489-18-6
SynonymsRO31-8220;  RO 31-8220;  RO31-8220;  RO318220;  RO-318220;  RO 318220;  RO31-8220 mesylate;  Bisindolylmaleimide IX;  BIM IX.
Molecular FormulaC26H27N5O5S2
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O
InChIInChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)
InChIKeySAWVGDJBSPLRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 31-8220 mesylate (CAS 138489-18-6) Procurement Guide: Baseline Pharmacology and Chemical Identity


Ro 31-8220 mesylate (CAS 138489-18-6) is the mesylate salt form of Bisindolylmaleimide IX, a staurosporine-derived pan-protein kinase C (PKC) inhibitor [1]. It exhibits potent inhibitory activity against the classical (α, βI, βII, γ) and novel (ε) PKC isoforms with IC50 values in the low nanomolar range [2]. It also displays significant off-target inhibition of several AGC family kinases including MAPKAP-K1b, MSK1, S6K1, and GSK3β [2]. As a cell-permeable bisindolylmaleimide, it acts as a competitive inhibitor at the ATP-binding site .

Why Generic Substitution of Ro 31-8220 mesylate with Other PKC Inhibitors is Scientifically Inadvisable


Although marketed as a PKC inhibitor, Ro 31-8220 mesylate is not functionally interchangeable with other compounds in its class, such as GF109203X (Bisindolylmaleimide I) or staurosporine. Substitution fails due to three critical differences: (1) Ro 31-8220 possesses a unique polypharmacology profile, potently inhibiting non-PKC kinases like MSK1 and S6K1 that are spared by many analogs [1]; (2) it exhibits distinct cellular effects, such as PKC-independent induction of apoptosis, which is not observed with Bis-I or Bis-II [2]; and (3) its improved selectivity over broad-spectrum kinase inhibitors like staurosporine makes it a superior tool for dissecting PKC-mediated events in complex cellular systems [3].

Quantitative Comparative Evidence for Ro 31-8220 mesylate: Head-to-Head and Cross-Study Differentiation


Improved Kinase Selectivity Profile Compared to the Parent Compound Staurosporine

Ro 31-8220 mesylate is a staurosporine derivative with substantially improved selectivity for PKC. In direct cellular assays using liver macrophages, staurosporine non-selectively suppressed zymosan-induced inositol phosphate formation (a PKC-independent process), whereas Ro 31-8220 selectively inhibited only the PKC-mediated component of this response [1]. This functional selectivity makes Ro 31-8220 a superior tool for dissecting PKC-dependent signaling pathways. Quantitative assessment of kinase inhibition reveals that Ro 31-8220 inhibits PKC (IC50 = 10 nM) with high selectivity over CaM kinase II (IC50 = 17,000 nM) and PKA (IC50 = 900 nM) .

Kinase Selectivity Chemical Probe Optimization Cell Signaling

Unique Polypharmacology: Potent Inhibition of MAPKAP-K1b, MSK1, S6K1, and GSK3β

Ro 31-8220 mesylate exhibits a distinct polypharmacology profile that is not shared by many other bisindolylmaleimide PKC inhibitors. It potently inhibits several key AGC family kinases: MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM) [1]. In contrast, it shows no effect on the MKK family members MKK3, MKK4, MKK6, and MKK7 [1]. This specific inhibition pattern differentiates it from compounds like GF109203X, which exhibits relatively greater selectivity for PKC over p90RSK in comparative studies [2].

Polypharmacology AGC Kinase Family Signal Transduction

PKC-Independent Apoptotic Activity Distinguishes Ro 31-8220 from Other Bisindolylmaleimides

Ro 31-8220 uniquely induces apoptosis in HL-60 cells via a PKC-independent mechanism, a property not shared by structurally similar bisindolylmaleimides. In a head-to-head comparison of four bisindolylmaleimide analogs, only Ro 31-8220 induced apoptosis, while Bis-I and Bis-II had no effect on survival or proliferation, and Bis-III only inhibited proliferation [1]. The apoptotic activity was mapped to the thioamidine prosthetic group present in Ro 31-8220, which is absent in the other analogs [1]. The apoptotic mechanism involves mitochondrial cytochrome c efflux and caspase-3 activation [1].

Apoptosis Cancer Research Chemical Biology

Distinct Cell Cycle Effects Compared to GF109203X in A549 Lung Cancer Cells

Ro 31-8220 and GF109203X (Bis-I) produce markedly different effects on cell cycle progression in human A549 lung adenocarcinoma cells. Ro 31-8220 slows progression of synchronized cells through the cell cycle and induces only a weak G2/M block over extended exposure [1]. In contrast, GF109203X induces a potent G2/M arrest in synchronized cells [1]. Furthermore, the therapeutic index differs: the ratio between cytotoxic and cytostatic concentrations is approximately 25-fold for Ro 31-8220, compared to only 4-fold for GF109203X [1].

Cell Cycle Analysis Cancer Pharmacology Staurosporine Analogs

Divergent Growth Inhibition Potency and Mechanism Compared to Calphostin C in Glioblastoma

Ro 31-8220 and calphostin C, two structurally unrelated PKC inhibitors, exhibit distinct potency and mechanisms of action in human glioblastoma cell lines. Ro 31-8220 inhibits the growth of 7 human brain tumor cell lines with an IC50 of approximately 2 µM, whereas calphostin C inhibits the growth of only 2 of these cell lines with an IC50 of 100-300 nM [1]. In subcellular assays, Ro 31-8220 directly inhibits CDC2 histone H1 kinase activity with an IC50 of 100 nM, while calphostin C requires concentrations above 100 µM to achieve direct inhibition [1].

Glioblastoma Cancer Therapeutics CDC2 Kinase

PKC-Independent Inhibition of OCT1 Transporter Activity

Ro 31-8220 exhibits a unique PKC-independent off-target activity: potent inhibition of the organic cation transporter 1 (OCT1). In OCT1-transfected HEK293 cells, Ro 31-8220 cis-inhibits uptake of the reference substrate tetraethylammonium with an IC50 of 0.18 µM [1]. This effect occurs without altering membrane expression of OCT1 and is not observed with other pan-PKC inhibitors such as staurosporine and chelerythrine [1]. The inhibition likely occurs through a mixed mechanism [1].

Drug Transporters OCT1 Off-Target Effects

Optimal Research and Industrial Applications for Ro 31-8220 mesylate Based on Quantitative Evidence


Dissecting PKC-Dependent Signaling in Macrophages and Immune Cells

Ro 31-8220 is the preferred chemical probe for investigating PKC-dependent pathways in macrophages and T cells. Its improved selectivity over staurosporine allows for cleaner interrogation of PKC-mediated events without confounding off-target kinase inhibition [1]. In T cell activation assays, Ro 31-8220 inhibits mitogen-induced IL-2 production (IC50 = 80 nM) and IL-2-dependent T lymphoblast proliferation (IC50 = 350 nM), and synergizes potently with calcineurin inhibitors like cyclosporine A and FK506 [2]. This makes it an essential tool for immunology research requiring specific PKC inhibition.

Investigating PKC-Independent Apoptosis in Leukemia Models

For research programs focused on PKC-independent apoptotic mechanisms in leukemia, Ro 31-8220 is the essential and non-substitutable compound. Its unique thioamidine prosthetic group confers apoptotic activity that is absent in other bisindolylmaleimides like Bis-I and Bis-II [1]. In HL-60 cells, this apoptosis is characterized by mitochondrial cytochrome c efflux and caspase-3 activation, providing a well-defined mechanistic pathway for investigation [1]. Researchers should not attempt to substitute Bis-I or Bis-II for these studies, as they do not induce apoptosis.

Mapping OCT1 Transporter Pharmacology

Investigators studying organic cation transporter 1 (OCT1) function or performing hepatic drug uptake assays should consider Ro 31-8220 as a potent OCT1 inhibitor tool (IC50 = 0.18 µM) [1]. This PKC-independent activity is not shared by staurosporine or chelerythrine, making Ro 31-8220 a unique probe for OCT1 research [1]. Conversely, researchers using Ro 31-8220 as a PKC inhibitor in hepatocyte models must account for this confounding effect on OCT1-mediated drug transport [1].

Evaluating Novel Anticancer Mechanisms in Glioblastoma

Ro 31-8220 is particularly well-suited for glioblastoma research programs exploring p53-independent apoptosis. Unlike calphostin C, Ro 31-8220 directly inhibits CDC2 kinase (IC50 = 100 nM), which correlates with G2/M cell cycle arrest and apoptosis in glioblastoma cell lines harboring mutant p53 [1]. This compound provides a tool for investigating novel therapeutic strategies for p53-mutant glioblastoma, a population with poor prognosis and limited treatment options [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 31-8220 mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.